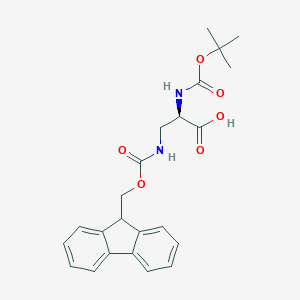

Boc-D-Dap(Fmoc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWPBNQGEGBGRF-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373155 | |

| Record name | N-(tert-Butoxycarbonyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131570-56-4 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131570-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Cornerstone of Peptide Chemistry: An In-depth Technical Guide to Boc-D-Dap(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide science and therapeutic development, the ability to introduce unique structural motifs and functional handles into peptide backbones is paramount. This guide serves as a detailed technical resource on N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethoxycarbonyl)-D-2,3-diaminopropionic acid (Boc-D-Dap(Fmoc)-OH), a chiral building block of significant strategic value. As a Senior Application Scientist, this document moves beyond a simple datasheet to provide a deep understanding of the molecule's properties, reactivity, and validated applications, empowering researchers to leverage its full potential in complex synthetic endeavors.

Core Molecular Profile and Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid. Its utility is defined by the orthogonal protection of its two amino groups: the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the β-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This dual protection scheme is the cornerstone of its application, allowing for selective deprotection and functionalization at either the α- or β-position.

Chemical Structure and Identity

-

Chemical Name: N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethoxycarbonyl)-D-2,3-diaminopropionic acid[1]

-

Synonyms: N-α-Boc-N-β-Fmoc-D-2,3-diamiopropionic acid, (R)-2-((tert-butoxycarbonyl)amino)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid

-

Stereochemistry: D-configuration (R-configuration)

The D-configuration is crucial for designing peptides with altered enzymatic stability or specific conformational constraints compared to their L-amino acid counterparts.

Quantitative Data Summary

A precise understanding of the physicochemical properties of this compound is essential for its effective storage, handling, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₆N₂O₆ | [1] |

| Molecular Weight | 426.46 g/mol | [1] |

| CAS Number | 131570-56-4 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | >80 °C (decomposition) | [3] |

| Optical Rotation ([α]²⁰/D) | +6.0° (c=1 in Methanol) | [3] |

| Solubility | Slightly soluble in water; Soluble in polar aprotic solvents (e.g., DMF, DCM) | [3] |

Storage and Stability: For long-term stability, this compound should be stored in a cool, dry place, typically at 2-8°C, sealed from moisture and light.[2] While specific pH stability data is not extensively published, the lability of the Boc and Fmoc groups dictates that the compound should be shielded from strong acidic and basic conditions during storage to prevent premature deprotection.

The Principle of Orthogonal Deprotection: A Mechanistic Perspective

The strategic power of this compound lies in the differential cleavage conditions for the Boc and Fmoc protecting groups. This orthogonality allows for precise, sequential modifications, which is invaluable for creating branched peptides, cyclic structures, or for conjugating molecules to the peptide side chain.

Boc Group Removal (Acidolysis)

The N-α-Boc group is stable to basic conditions but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

-

Mechanism: The cleavage proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide, liberating the free α-amine. The reaction generates a stable tert-butyl cation, a highly reactive electrophile.

-

Causality of Scavengers: This tert-butyl cation can alkylate nucleophilic side chains of amino acids like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys). To prevent these side reactions, "scavengers" are added to the cleavage cocktail. Common scavengers like triisopropylsilane (TIS) and water trap the carbocations, ensuring the integrity of the peptide.

Fmoc Group Removal (Base-Mediated β-Elimination)

The N-β-Fmoc group is stable to acid but is cleaved by treatment with a secondary amine base, most commonly 20% piperidine in DMF.

-

Mechanism: The reaction is a classic example of an E1cB-like (Elimination, Unimolecular, conjugate Base) mechanism. The base abstracts the acidic proton from the C9 position of the fluorenyl ring, forming a stabilized carbanion (a dibenzofulvene intermediate). This intermediate then rapidly eliminates to release the free β-amine and dibenzofulvene, which is subsequently trapped by the amine base to form a stable adduct.[4]

-

Potential Side Reactions: While generally clean, base-mediated Fmoc deprotection can sometimes induce side reactions. For instance, in sequences containing aspartic acid, aspartimide formation can occur.[5][6] Careful selection of reaction conditions and the use of additives like HOBt can mitigate this.[5]

The stark difference in cleavage conditions—strong acid versus amine base—forms a robust and reliable orthogonal system for selective deprotection.

Caption: Orthogonal deprotection strategy for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a versatile building block for introducing a primary amine on the side chain of a peptide, enabling a wide array of subsequent modifications. The following section details a validated protocol for its incorporation using a Boc-SPPS strategy.

Rationale for Reagent Selection in Coupling

-

Coupling Reagents (HATU/HBTU): Uronium-based reagents like HATU and HBTU are the industry standard for efficient amide bond formation.[7][8] Their mechanism involves the rapid formation of a highly reactive OAt- or OBt-active ester intermediate, which readily reacts with the free amine of the growing peptide chain.[7][9][10] This rapid conversion minimizes the risk of racemization at the α-carbon of the amino acid being coupled, a critical factor for maintaining stereochemical integrity. HATU is often preferred for sterically hindered couplings due to a neighboring group effect from the pyridine nitrogen that stabilizes the transition state.[9]

-

Base (DIEA): A non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIEA) is essential. Its primary role is to act as a proton scavenger, neutralizing the acidic components in the reaction and ensuring the N-terminal amine of the peptide chain is in its free, nucleophilic state. Its steric bulk prevents it from participating in unwanted side reactions, such as attacking the activated ester.

Experimental Protocol: Incorporation via Boc-SPPS

This protocol outlines the manual incorporation of a this compound residue into a peptide chain on a solid support (e.g., MBHA resin for a C-terminal amide).

1. Resin Preparation:

-

Start with the peptide-resin possessing a free N-terminal amine.

-

Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).

2. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

-

Add DIEA (6 eq.) to the solution. Allow the mixture to pre-activate for 2-5 minutes. The formation of the active ester is rapid.

-

Add the activated amino acid solution to the swelled resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

3. Monitoring and Capping:

-

Monitor the coupling reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete (blue beads), a second coupling step may be performed.

-

(Optional) To prevent the formation of deletion sequences, any unreacted free amines can be "capped" by acetylation using acetic anhydride and DIEA.

4. Boc Deprotection for Chain Elongation:

-

Wash the resin with DMF and then DCM.

-

Treat the resin with a solution of 50% TFA in DCM containing 2.5% TIS for 30 minutes to remove the N-α-Boc group of the newly added residue.

-

Wash the resin thoroughly with DCM to remove residual acid, followed by a neutralization step with 10% DIEA in DCM.

-

The resin is now ready for the coupling of the next amino acid in the sequence.

Caption: Boc-SPPS workflow for this compound incorporation.

Analytical Characterization

Confirming the identity and purity of this compound is crucial before its use in synthesis.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC, with acceptable batches demonstrating ≥98% purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the aromatic protons of the Fmoc group (multiplets between 7.3-7.8 ppm), and the aliphatic protons of the diaminopropionic acid backbone and the Fmoc methylene group.

-

¹³C NMR: The carbon spectrum is also distinctive, showing signals for the carbonyl carbons of the Boc group (~155 ppm), the carboxylic acid (~175 ppm), and the Fmoc carbamate (~156 ppm).[11] The quaternary carbon of the Boc group appears around 80 ppm.[11]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 427.46.

Safety and Handling

As a laboratory chemical, this compound requires appropriate handling procedures to ensure user safety.

-

Hazard Identification: The compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than a mere building block; it is a strategic tool that offers synthetic chemists a high degree of control over peptide architecture. Its well-defined orthogonal protecting groups, coupled with robust and predictable reactivity, enable the precise installation of a functionalizable side-chain amine. By understanding the mechanistic underpinnings of its use, from the rationale of reagent selection to the potential for side reactions, researchers can confidently and effectively employ this reagent to construct complex and novel peptide-based molecules for a wide range of applications in research and drug discovery.

References

- BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.

- ChemicalBook. (2024). HATU:a third-generation coupling reagent.

- Wikipedia. (n.d.). HATU.

- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.

- Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism.

- BenchChem. (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.

- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Boc-Dap(Fmoc)-OH >= 98.0 HPLC 122235-70-5.

- Advanced ChemTech. (n.d.). Boc-Dap(Fmoc)-OH.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism.

- BLD Pharm. (n.d.). 162558-25-0|Fmoc-Dap(Boc)-OH.

- BenchChem. (2025). Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers.

- Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 131570-56-4.

- L. A. Carpino, et al. (2003). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research.

- Semantic Scholar. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.

- ECHEMI. (n.d.). BOC-DAP(BOC)-OH DCHA SDS, 201472-68-6 Safety Data Sheets.

- Guidechem. (n.d.). BOC-DAP(BOC)-OH DCHA (cas 201472-68-6) SDS/MSDS download.

- PubChem. (n.d.). Boc-Dap-OH | C8H16N2O4 | CID 2755946.

- Aapptec Peptides. (n.d.). Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2.

- AKSci. (n.d.). 131570-56-4 this compound.

- ChemPep. (n.d.). 131570-56-4 | this compound.

- Flexbio System. (n.d.). This compound.

- Advanced ChemTech. (n.d.). This compound.

- Bachem Products. (n.d.). Fmoc-D-Dap(Boc)-OH.

- ChemicalBook. (n.d.). 122235-70-5(BOC-DAP(FMOC)-OH) Product Description.

- Parchem. (n.d.). This compound (Cas 131570-56-4).

- Sigma-Aldrich. (n.d.). Fmoc-Dap(Boc)-OH >= 97.0 HPLC 162558-25-0.

- MedChemExpress. (n.d.). Boc-Dap(Boc)-OH | Amino Acid Derivatives.

- MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.

- AWS. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

- ChemPep. (n.d.). 122235-70-5 | Boc-Dap(Fmoc)-OH.

- ChemicalBook. (n.d.). This compound | 131570-56-4.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 131570-56-4 [amp.chemicalbook.com]

- 3. 131570-56-4 this compound AKSci J96988 [aksci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 11. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

An In-Depth Technical Guide to Boc-D-Dap(Fmoc)-OH: Structure, Stereochemistry, and Strategic Applications in Peptide Synthesis

Abstract

This technical guide provides a comprehensive examination of N-α-tert-butyloxycarbonyl-N-β-fluorenylmethyloxycarbonyl-D-2,3-diaminopropionic acid, commonly known as Boc-D-Dap(Fmoc)-OH. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's unique structural characteristics, stereochemical significance, and its pivotal role in modern peptide science. We will explore the underlying principles of its orthogonal protection strategy, provide validated experimental protocols for its application, and discuss its strategic importance in the synthesis of complex, non-linear, and modified peptides.

Core Structure and Stereochemical Integrity

This compound is a non-proteinogenic amino acid derivative built upon a D-2,3-diaminopropionic acid (D-Dap) scaffold. Its utility in chemical synthesis is defined by the precise and deliberate placement of two distinct, orthogonally-labile protecting groups on its α- and β-amino functionalities.

-

D-Diaminopropionic Acid (D-Dap) Core: The foundational structure possesses two primary amino groups (at the α and β carbons) and a carboxylic acid. The "D" designation specifies the stereochemistry at the α-carbon, conferring an (R)-configuration.[1] The incorporation of D-amino acids is a well-established strategy to enhance the proteolytic stability of synthetic peptides, as they are not recognized by the endogenous proteases that typically degrade L-amino acid-based peptides.

-

Nα-Boc Protection: The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1] This group is stable under basic and nucleophilic conditions but is efficiently cleaved using moderately strong acids, such as trifluoroacetic acid (TFA).[2][3] This is the primary protecting group removed during peptide chain elongation in Boc-based Solid-Phase Peptide Synthesis (SPPS).

-

Nβ-Fmoc Protection: The side-chain β-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] This group is stable to acidic conditions but is readily removed by treatment with a secondary amine base, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][4]

This specific arrangement of protecting groups is not arbitrary; it is a deliberate chemical design that unlocks advanced synthetic pathways.

Physicochemical Properties

A summary of the key quantitative and qualitative data for this compound is provided below for easy reference.

| Property | Value | Source(s) |

| Chemical Name | N-α-Boc-N-β-Fmoc-D-2,3-diaminopropionic acid | [5] |

| CAS Number | 131570-56-4 | [5][6][7][8] |

| Molecular Formula | C₂₃H₂₆N₂O₆ | [5][6][9] |

| Molecular Weight | 426.46 g/mol | [5][10][11] |

| Appearance | White to off-white solid | [7][12] |

| Purity | ≥97.0% (HPLC) | [10] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [7][10] |

| Boiling Point | 652.5 ± 55.0 °C (Predicted) | [7] |

| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [7] |

Field-Proven Experimental Protocols

The following protocols describe the standard methodologies for the incorporation of this compound and the subsequent selective modification of its side chain within a Boc-SPPS framework.

Protocol 1: Incorporation of this compound via Manual Boc-SPPS

This protocol outlines a standard cycle for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., MBHA resin for C-terminal amide) with a free N-terminal amine

-

This compound

-

Coupling Reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Kaiser Test Kit

Methodology:

-

Resin Preparation:

-

Ensure the synthesis starts with a resin-bound peptide chain that has undergone Nα-Boc deprotection and neutralization, presenting a free primary amine for coupling. Swell the resin in DMF for 30 minutes.

-

-

Activation of this compound:

-

Causality: The carboxylic acid of the incoming amino acid must be activated to a highly reactive ester to facilitate amide bond formation.

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal volume of DMF.

-

Add DIEA (6 eq.) to the solution. The solution will typically change color (e.g., to yellow), indicating the formation of the active HOBt-ester. Allow the mixture to pre-activate for 2-5 minutes. [1]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the reaction vessel containing the swelled, deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring and Validation:

-

Trustworthiness: The protocol must be self-validating. A qualitative test confirms the reaction's endpoint.

-

Take a small sample of resin beads and wash them thoroughly with DMF and DCM.

-

Perform a Kaiser (ninhydrin) test. [1]A negative result (yellow beads) indicates the complete consumption of free primary amines and thus a successful coupling. If the test is positive (blue/purple beads), the coupling step should be repeated with a fresh solution of activated amino acid.

-

-

Washing:

-

Upon a negative Kaiser test, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts before proceeding to the next synthesis cycle.

-

Protocol 2: Selective On-Resin Deprotection of the Nβ-Fmoc Group

This protocol is performed after the desired peptide length is achieved, or at any intermediate step where side-chain modification is required.

Materials:

-

Peptide-resin containing the this compound residue

-

Deprotection Solution: 20% Piperidine in DMF (v/v)

-

Solvents: DMF, DCM

Methodology:

-

Resin Preparation:

-

Wash the peptide-resin thoroughly with DMF (5x) to ensure it is in the correct solvent environment for the deprotection reaction.

-

-

Fmoc Deprotection:

-

Causality: The dibenzofulvene adduct formed during Fmoc cleavage is a potent electrophile. Piperidine acts as both the base to initiate the cleavage and the scavenger to trap this byproduct.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature. Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

-

Washing:

-

Drain the deprotection solution and wash the resin exhaustively with DMF (5-7x) and DCM (3-5x). This step is critical to remove all traces of piperidine, which would otherwise interfere with subsequent electrophilic modification steps.

-

-

Validation:

-

The resin now possesses a free β-amino group on the Dap side chain, ready for functionalization (e.g., acylation, alkylation, or conjugation). The successful deprotection can be confirmed by reacting a small sample with a colorimetric reagent that detects primary amines, or by proceeding with the desired modification and confirming the mass change via LC-MS after cleavage.

-

Strategic Applications in Research and Drug Development

The unique structure of this compound makes it an enabling reagent for several advanced applications:

-

Synthesis of Branched and Cyclic Peptides: The liberated β-amino group can serve as an anchor point to initiate the synthesis of a second peptide chain, creating well-defined branched structures. [1]Alternatively, it can be cyclized with the N-terminus or another side chain to form constrained cyclic peptides, which often exhibit enhanced receptor affinity and stability. [13]* Peptide-Drug Conjugates (PDCs): The side-chain amine is an ideal site for covalently attaching cytotoxic drugs, imaging agents, or other payloads. This allows for the targeted delivery of therapeutic agents to specific cells or tissues.

-

Development of Radiopharmaceuticals: The side chain can be functionalized with chelating agents like DOTA, which can then coordinate with radionuclides for use in diagnostic imaging (e.g., PET scans) or targeted radiotherapy. [14]* Structure-Activity Relationship (SAR) Studies: It serves as a valuable building block for creating libraries of modified peptides to probe biological interactions and optimize therapeutic properties. [13]

Conclusion

This compound is far more than a simple amino acid derivative; it is a sophisticated chemical tool that embodies the principles of strategic and orthogonal synthesis. Its well-defined stereochemistry and dual-protection scheme provide chemists with precise control over peptide architecture, enabling the construction of complex biomolecules that would be otherwise inaccessible. For professionals in drug discovery and development, mastering the application of this reagent is a key step toward designing next-generation peptide therapeutics with enhanced stability, novel functionalities, and improved pharmacological profiles.

References

- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. This compound | 131570-56-4 [amp.chemicalbook.com]

- 8. parchem.com [parchem.com]

- 9. chempep.com [chempep.com]

- 10. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Boc-Dap(Fmoc)-OH = 98.0 HPLC 122235-70-5 [sigmaaldrich.com]

- 12. chemimpex.com [chemimpex.com]

- 13. peptide.com [peptide.com]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Boc-D-Dap(Fmoc)-OH: A Versatile Building Block for Complex Peptide Synthesis and Bioconjugation

Introduction

In the landscape of modern peptide chemistry and pharmaceutical development, the demand for complex, non-canonical peptide structures has driven the innovation of specialized building blocks. Among these, N-α-tert-butyloxycarbonyl-N-β-fluorenylmethyloxycarbonyl-D-2,3-diaminopropionic acid (Boc-D-Dap(Fmoc)-OH) stands out as a uniquely versatile reagent. Its design, centered on the principle of orthogonal protection, provides chemists with precise control over sequential chemical modifications. This guide offers a comprehensive exploration of this compound, detailing its chemical properties, its core application in solid-phase peptide synthesis (SPPS), and its advanced use in the construction of branched peptides and sophisticated drug-linker systems for antibody-drug conjugates (ADCs).

PART 1: Core Concepts: Structure and Orthogonal Protection

The utility of this compound is rooted in its distinct chemical architecture, where each component serves a specific, controllable function.

1.1 The Diaminopropionic Acid (Dap) Core

The foundation of the molecule is D-2,3-diaminopropionic acid (D-Dap), a non-proteinogenic amino acid.[1] Unlike standard amino acids, it possesses two primary amines: the α-amino group (Nα) at the C2 position and a β-amino group (Nβ) on the side chain.[1][2] This dual functionality is the key to its role in creating branched structures or serving as an attachment point for other molecules.[1] The "D" stereoisomer (R-configuration) is particularly valuable in therapeutic peptide design, as it confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby enhancing the peptide's in vivo stability.[3][4][5]

1.2 The Principle of Orthogonal Protection

Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[6][7] this compound is a classic example of this strategy.[2][6]

-

Boc (tert-butyloxycarbonyl) Group: Protecting the Nα position, the Boc group is labile under strongly acidic conditions, typically using trifluoroacetic acid (TFA).[1][] This is the standard deprotection step used for chain elongation in Boc-based SPPS.[2]

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: Protecting the Nβ side-chain amine, the Fmoc group is stable to acid but is readily cleaved under mildly basic conditions, most commonly with a solution of piperidine in DMF.[9][10]

This differential stability is the cornerstone of the molecule's utility. A researcher can build a peptide backbone using Boc-SPPS chemistry, leaving the Fmoc group on the Dap side chain completely intact.[2] Later, the Fmoc group can be selectively removed on-resin to expose the β-amino group for further, specific modification without disturbing the rest of the peptide.[1][2]

2.3 Expected Efficiency

Successful synthesis relies on driving each reaction to completion, which is critical for the purity of the final product.

| Parameter | Expected Efficiency | Monitoring Method |

| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin) [2] |

| Boc Deprotection | > 99% | HPLC of cleaved sample [2] |

| Crude Peptide Purity | 70-90% (Sequence-dependent) | Analytical RP-HPLC [2] |

| Final Purity | > 95-98% | Analytical RP-HPLC & Mass Spectrometry [2] |

PART 3: Advanced Application in Drug Development: A Scaffold for ADC Linkers

While peptide synthesis is a primary use, the true advanced potential of this compound is realized in bioconjugation, particularly in the construction of linkers for Antibody-Drug Conjugates (ADCs). [3][11]ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker that connects the antibody and drug is a critical component, influencing the ADC's stability, efficacy, and toxicity.

3.1 On-Resin Side-Chain Deprotection

After the full peptide sequence is assembled, the Nβ-Fmoc group of the Dap residue can be selectively removed while the peptide remains attached to the solid support.

Protocol: On-Resin Fmoc Deprotection

-

Resin Preparation: Wash the fully assembled peptide-resin with DMF (3-5 times).

-

Fmoc Removal: Add a solution of 20% piperidine in DMF to the resin and agitate for 10-20 minutes at room temperature. [1]3. Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) and DCM (3-5 times) to remove all traces of piperidine and the dibenzofulvene byproduct. [12]The resin now bears a peptide with a free β-amino group at the specific Dap residue, ready for conjugation.

3.2 A Branching Point for Drug Conjugation

The exposed β-amino group serves as a versatile chemical handle. In the context of ADCs, a payload (cytotoxic drug) or a component of a more complex linker system can be attached to this site. [][]The use of a diamino acid like Dap allows for the creation of a defined branching point within the linker, which can be used to attach the drug payload. [15] The D-configuration of the Dap residue provides a significant advantage by enhancing the proteolytic stability of the linker. [5]Many ADC linkers are designed to be cleaved by lysosomal enzymes (like cathepsins) inside the target cell. [15]Building the linker with protease-resistant D-amino acids ensures that the linker remains intact in systemic circulation, preventing premature drug release and reducing off-target toxicity. [4]

Conclusion

This compound is far more than a simple amino acid derivative; it is a sophisticated chemical tool that embodies the principles of strategic, multi-step synthesis. The orthogonal nature of its Boc and Fmoc protecting groups grants researchers exceptional control, enabling the precise construction of complex peptide architectures. Its utility extends from introducing protease-resistant D-amino acids into therapeutic peptides to serving as a critical branching scaffold for the covalent attachment of payloads in next-generation antibody-drug conjugates. For scientists and drug developers, a thorough understanding of this building block opens a gateway to creating novel, highly functional biomolecules with enhanced stability and targeted activity.

References

- Benchchem. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.

- Benchchem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).

- NINGBO INNO PHARMCHEM CO.,LTD. Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research.

- Benchchem. (2025). Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis.

- Benchchem. (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.

- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega.

- Parchem. This compound (Cas 131570-56-4).

- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). PubMed.

- Aapptec Peptides. Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2.

- Santa Cruz Biotechnology. This compound | CAS 131570-56-4.

- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

- Sigma-Aldrich. Boc-Dap(Fmoc)-OH = 98.0 HPLC 122235-70-5.

- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (2018). PubMed.

- DC Chemicals. Antibody Drug Conjugates.

- Boc-L-Dap(N3)-OH CHA - (CAS 2098496-88-7) | ADC Linker.

- The medicinal chemistry evolution of antibody–drug conjugates. (2023). PMC - NIH.

- BOC Sciences. Boc-NMe-Val-Val-Dil-Dap-OH - (CAS 1352202-13-1) | ADC Linker.

- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (2018). PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Antibody Drug Conjugates | DC Chemicals [dcchemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 15. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Advantage of Orthogonal Protection

An In-Depth Technical Guide to N-α-Boc-N-β-Fmoc-D-2,3-diaminopropionic Acid

This guide provides a comprehensive technical overview of N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethoxycarbonyl)-D-2,3-diaminopropionic acid, commonly referred to as Boc-D-Dap(Fmoc)-OH. It is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and modification. We will delve into its fundamental properties, the strategic rationale behind its use, and detailed protocols for its successful application.

In the intricate field of peptide synthesis, the ability to perform site-specific modifications is paramount for developing novel therapeutics, probes, and biomaterials. This compound is a non-canonical amino acid derivative engineered precisely for this purpose. Its utility stems from a powerful concept in chemical synthesis: orthogonal protection .

The molecule features two distinct, chemically labile protecting groups: the acid-sensitive tert-butyloxycarbonyl (Boc) group on the α-amino position and the base-sensitive 9-fluorenylmethoxycarbonyl (Fmoc) group on the side-chain β-amino position.[1] This arrangement allows for the selective removal of one group without affecting the other, providing a chemical "handle" for specific modifications at a chosen point in the synthesis. This guide will explore the practical implementation and strategic benefits of this unique building block.

Core Physicochemical Properties

A thorough understanding of a reagent's properties is the foundation of its effective use. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 131570-56-4 | [2][3][4][5] |

| Molecular Weight | 426.46 g/mol | [2][5][6] |

| Molecular Formula | C₂₃H₂₆N₂O₆ | [2][3][6] |

| Synonym(s) | N-α-Boc-N-β-Fmoc-D-2,3-diaminopropionic acid | [2][4] |

| Appearance | White to off-white solid | [7] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [7] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMF and DCM | [7] |

The Principle of Orthogonal Deprotection

The core utility of this compound lies in the differential lability of its two protecting groups. The α-amino group, crucial for peptide chain elongation, is protected by a Boc group. In a standard Boc-based solid-phase peptide synthesis (SPPS) workflow, this group is removed at the start of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[1]

Conversely, the β-amino group on the side chain is protected by an Fmoc group. This group is stable to the acidic conditions used for Boc deprotection but is readily cleaved by a base, such as piperidine.[1][8] This orthogonal scheme grants the synthetic chemist precise control over which amine is exposed and when.

Experimental Protocol: Incorporation via Boc-SPPS

This section details a standard protocol for incorporating a this compound residue into a peptide chain using manual Boc solid-phase peptide synthesis (SPPS). The causality behind each step is explained to ensure a robust and reproducible workflow.

Materials & Reagents:

-

Resin: Merrifield resin (for C-terminal acid) or MBHA/BHA resin (for C-terminal amide).

-

This compound

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Deprotection Reagent: Trifluoroacetic acid (TFA) in DCM (typically 50% v/v).

-

Neutralization Reagent: Diisopropylethylamine (DIPEA) in DCM (typically 5-10% v/v).

-

Coupling Reagents: HBTU/HATU, DIPEA.

-

Washing Solvents: DCM, DMF, Isopropanol (IPA).

Workflow Diagram:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. chempep.com [chempep.com]

- 5. parchem.com [parchem.com]

- 6. Boc-Dap(Fmoc)-OH = 98.0 HPLC 122235-70-5 [sigmaaldrich.com]

- 7. This compound | 131570-56-4 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Solubility and Handling of Boc-D-Dap(Fmoc)-OH for Advanced Peptide Synthesis

An In-depth Technical Guide:

Introduction

In the landscape of drug development and proteomics, the synthesis of uniquely structured peptides is paramount for exploring novel therapeutic avenues. N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethoxycarbonyl)-D-2,3-diaminopropionic acid, or Boc-D-Dap(Fmoc)-OH , stands out as a pivotal building block. Its utility stems from the orthogonally protected amino groups: the acid-labile Boc group on the alpha-amine and the base-labile Fmoc group on the beta-amine.[1][2] This arrangement offers synthetic chemists precise control, enabling the creation of branched peptides, cyclic constructs, and conjugates by selectively deprotecting and modifying the side chain.[1][3]

The successful incorporation of this versatile residue into a growing peptide chain is critically dependent on its solubility in the reaction solvent. Incomplete dissolution can lead to failed couplings, truncated sequences, and complex purification challenges. This guide provides a comprehensive technical overview of the solubility of this compound, moving beyond simple data points to explain the underlying chemical principles and provide field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical Characteristics

Understanding the solubility of a reagent begins with its fundamental physicochemical properties. The structure of this compound features a complex interplay between large, nonpolar protecting groups and a polar carboxylic acid functional group.

The bulky, aromatic Fmoc group and the tertiary-butyl Boc group lend significant hydrophobic character to the molecule. Conversely, the free carboxylic acid provides a site for hydrogen bonding and potential salt formation, contributing a polar aspect. This dual nature dictates its behavior across a spectrum of organic solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₆N₂O₆ | [4][5] |

| Molecular Weight | 426.46 g/mol | [4][5] |

| Appearance | White to off-white solid | [6] |

| CAS Number | 131570-56-4 | [4][7] |

Below is the chemical structure of this compound, illustrating the arrangement of its functional groups.

Caption: Structure of this compound.

Part 2: Solubility Profile in Common Peptide Synthesis Solvents

While precise quantitative solubility data for this compound is not extensively published in public literature[8], a robust qualitative and practical understanding can be derived from its widespread use in established synthesis protocols and the behavior of structurally similar compounds. The solvents of choice in peptide synthesis are selected for their ability to dissolve the protected amino acid, swell the solid-phase resin, and facilitate the chemical reactions of deprotection and coupling.[9][10]

Key Solvents for Peptide Synthesis:

-

N,N-Dimethylformamide (DMF): The most common solvent used in solid-phase peptide synthesis (SPPS).[11] It effectively dissolves most protected amino acids and coupling reagents while providing excellent swelling for standard polystyrene-based resins.[10][11]

-

N-Methyl-2-pyrrolidone (NMP): A more polar alternative to DMF that can sometimes offer superior solvation for both resins and growing peptide chains, which is particularly useful for preventing aggregation in "difficult" sequences.[9][11]

-

Dichloromethane (DCM): A less polar solvent, often used in Boc-based SPPS protocols because it readily dissolves most Boc-protected amino acids and is unreactive toward the trifluoroacetic acid (TFA) used for deprotection.[9]

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often used as a co-solvent to dissolve aggregated peptides or particularly insoluble protected amino acids.[12][13]

Based on empirical evidence from countless synthesis protocols, this compound exhibits excellent solubility in the polar aprotic solvents required for its activation and coupling.

| Solvent | Qualitative Solubility | Rationale & Remarks | Source(s) |

| DMF | Highly Soluble | The de facto standard and recommended solvent. All common protocols for incorporating this derivative use DMF to dissolve the amino acid, activators (HBTU, HATU), and additives (HOBt). | [1][2][14] |

| NMP | Highly Soluble | NMP is more polar than DMF and is an excellent solvent for protected amino acids. It is expected to dissolve this compound as well as or better than DMF. | [9][11] |

| DMSO | Highly Soluble | As a powerful polar aprotic solvent, DMSO is expected to readily dissolve this compound. It is often used to solubilize difficult-to-dissolve protected peptides. | [8][12] |

| DCM | Moderately Soluble | While less polar than DMF, DCM is a good solvent for many Boc-protected amino acids. Solubility may be lower than in DMF/NMP but likely sufficient for many solution-phase applications. | |

| Methanol | Slightly Soluble | The polarity and hydrogen-bonding capability of methanol may allow for some solubility. | [8] |

| Water | Sparingly Soluble / Insoluble | The large, hydrophobic Boc and Fmoc groups make the compound largely insoluble in aqueous media. The parent compound Boc-Dap-OH is sparingly soluble. | [6][8] |

Part 3: Experimental Protocols and Workflows

Trustworthiness in science is built on reproducible protocols. The following sections provide validated, step-by-step methodologies for both the practical application of this compound in synthesis and the experimental determination of its solubility.

3.1 Protocol: Preparing a this compound Solution for SPPS Coupling

This protocol describes the standard, field-proven method for preparing and activating this compound for coupling onto a resin-bound peptide with a free N-terminal amine.

Objective: To prepare a 0.2-0.5 M solution of activated this compound in DMF for efficient coupling in SPPS.

Materials:

-

This compound

-

Peptide synthesis-grade DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIEA, DIPEA)

-

Clean, dry glass vial

-

Magnetic stirrer and stir bar

Methodology:

-

Preparation: In a clean, dry vial, combine this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents).

-

Dissolution: Add a sufficient volume of peptide-grade DMF to achieve the desired concentration (typically 0.2 M to 0.5 M). Agitate the mixture at room temperature until all solids are completely dissolved. The solution should be clear and colorless.

-

Pre-activation: Just prior to adding the solution to the synthesis vessel containing the resin, add the base (e.g., DIEA, 6 equivalents). Allow the mixture to pre-activate for 2-5 minutes. The solution may change color (typically to yellow), indicating the formation of the active ester.[1]

-

Coupling: Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

Caption: Workflow for preparing this compound for SPPS.

3.2 Protocol: Gravimetric Determination of Saturation Solubility

For applications requiring precise knowledge of solubility limits, this gravimetric method provides a reliable means of determining the saturation solubility of this compound in a specific solvent at a controlled temperature.[8]

Objective: To quantify the maximum mass of this compound that can be dissolved in a given volume of a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance (± 0.1 mg)

-

Multiple small vials with screw caps

-

Constant temperature incubator or water bath

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Calibrated pipettes

-

Drying oven or vacuum desiccator

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure saturation is reached.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.00 mL) of the chosen solvent into each vial.

-

Equilibration: Seal the vials and place them in a constant temperature bath. Agitate the vials for an extended period (e.g., 24-48 hours) to ensure the system reaches equilibrium.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Aliquot Transfer: Carefully withdraw a precise volume (e.g., 0.500 mL) of the clear supernatant without disturbing the solid pellet and transfer it to a pre-weighed, dry vial.

-

Solvent Evaporation: Evaporate the solvent from the aliquot vial completely using a vacuum desiccator or a gentle stream of nitrogen. Avoid excessive heat to prevent degradation of the compound.

-

Final Weighing: Weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility (in g/L or mg/mL) using the final mass of the solute and the volume of the aliquot taken.

Caption: Experimental workflow for solubility determination.

Part 4: Solution Stability and Handling Considerations

The stability of a prepared solution of this compound is as important as its initial solubility. The two orthogonal protecting groups have distinct chemical labilities that must be respected.

-

Solvent Purity is Non-Negotiable: Always use high-purity, anhydrous, peptide-synthesis-grade solvents. The presence of impurities can have significant consequences. For instance, DMF can degrade over time to form small amounts of dimethylamine.[9] This secondary amine is basic enough to slowly cleave the Fmoc group, leading to the unintended formation of side products if solutions are stored for extended periods.[9]

-

Protecting Group Orthogonality: The key to this reagent's utility is the differential stability of its protecting groups. This orthogonality must be maintained in solution.[3]

| Protecting Group | Labile To | Stable Towards | Remarks | Source(s) |

| Boc | Strong Acids (e.g., TFA) | Bases, Nucleophiles, Hydrogenolysis | Cleaved via an acid-catalyzed hydrolysis mechanism. Avoid acidic conditions until intended deprotection. | [15][] |

| Fmoc | Bases (e.g., Piperidine) | Acids, most other reagents | Cleaved via a base-catalyzed E1cb elimination. Solutions in DMF should be prepared fresh to avoid premature deprotection from amine impurities. | [1][17] |

Best Practices for Handling:

-

Prepare Fresh: Solutions of this compound for coupling reactions, especially after the addition of an activating base like DIEA, should be prepared immediately before use.

-

Inert Atmosphere: While not always necessary for standard coupling, storing the solid reagent and preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life by preventing moisture uptake.

-

Storage: Store the solid compound in a cool, dry, and dark place as recommended by the supplier.[5][18]

Conclusion

This compound is a cornerstone reagent for advanced peptide synthesis, enabling chemical diversity that is unattainable with standard proteinogenic amino acids. Its solubility profile is well-suited for modern synthetic workflows, with N,N-Dimethylformamide (DMF) serving as the gold-standard solvent for achieving the concentrations required for efficient solid-phase peptide synthesis. While NMP and DMSO are also excellent solvents for this compound, DMF provides the optimal balance of dissolving power, resin compatibility, and cost-effectiveness for most applications.

The key to successfully utilizing this reagent lies not only in understanding its high solubility in polar aprotic solvents but also in appreciating the chemical sensitivities of its orthogonal protecting groups. By using high-purity solvents, preparing solutions fresh, and following validated protocols as detailed in this guide, researchers can confidently and reproducibly incorporate this compound to build complex, novel peptide structures for the next generation of therapeutics and research tools.

References

- Benchchem. An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications. URL: https://www.benchchem.com/product/boc-d-dap-oh/technical-guide

- Benchchem. Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis. URL: https://www.benchchem.

- Benchchem. Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers. URL: https://www.benchchem.com/product/boc-dap-oh/solubility

- Benchchem. Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. URL: https://www.benchchem.com/product/boc-dap-oh/protocols

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2755946, Boc-Dap-OH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Boc-Dap-OH

- Santa Cruz Biotechnology, Inc. This compound (CAS 131570-56-4). URL: https://www.scbt.com/p/boc-d-dap-fmoc-oh-131570-56-4

- Sigma-Aldrich. Boc-Dap(Fmoc)-OH, ≥98.0% (HPLC). URL: https://www.sigmaaldrich.com/US/en/product/aldrich/675548

- Nishiuchi, Y., Inui, T., Nishio, H., Bódi, J., Kimura, T., Tsuji, F. I., & Sakakibara, S. (1998). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/9544677/

- AAPPTec. Solvents for Solid Phase Peptide Synthesis. URL: https://www.aapptec.com/solvents-for-solid-phase-peptide-synthesis-spps/

- Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). URL: https://www.chem.uci.edu/~jsnowick/groupweb/files/Nowick_Lab_SPPS_Protocol.pdf

- Sigma-Aldrich. Fmoc-Dap(Boc)-OH, ≥97.0% (HPLC). URL: https://www.sigmaaldrich.com/US/en/product/aldrich/47552

- MedChemExpress. Boc-Dap(Boc)-OH. URL: https://www.medchemexpress.com/boc-dap-boc-oh.html

- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics.

- Organic Chemistry Portal. Boc-Protected Amino Groups. URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amines.htm

- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. URL: https://www.bocsci.

- AAPPTec. Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2. URL: https://www.aapptec.com/fmoc-d-dapboc-oh-ufo221

- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. URL: https://totalsynthesis.com/protecting-groups/fmoc-protecting-group-protection-deprotection-mechanism/

- ChemPep, Inc. 131570-56-4 | this compound. URL: https://www.chempep.com/products/boc-d-dapfmoc-oh-131570-56-4/

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps/

- ResearchGate. Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. URL: https://www.researchgate.net/post/Can_anyone_suggest_which_solvent_is_better_for_amino_acid_coupling_in_solid_phase_peptide_synthesis

- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan. URL: https://www.journal.csj.jp/doi/pdf/10.1246/bcsj.62.2730

- Vigorita, V., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.

- Biosynth. Protecting Groups in Peptide Synthesis. URL: https://www.biosynth.com/company/news-and-resources/articles/protecting-groups-in-peptide-synthesis

- ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. URL: https://www.researchgate.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- AltaBioscience. Fmoc Amino Acids for SPPS. URL: https://www.altabioscience.com/news/fmoc-amino-acids-for-spps/

- Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. URL: https://www.biomatik.com/blog/techniques-and-protocols-of-present-time-solid-phase-peptide-synthesis.html

- Bachem. Boc-Dap(Fmoc)-OH. URL: https://www.bachem.com/shop/product/4042215/boc-d-dap-fmoc-oh

- ChemicalBook. This compound | 131570-56-4. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0321262.htm

- ChemPep, Inc. Fmoc Solid Phase Peptide Synthesis. URL: https://www.chempep.com/services/fmoc-solid-phase-peptide-synthesis/

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. scbt.com [scbt.com]

- 5. Boc-Dap(Fmoc)-OH = 98.0 HPLC 122235-70-5 [sigmaaldrich.com]

- 6. This compound | 131570-56-4 [amp.chemicalbook.com]

- 7. chempep.com [chempep.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. biomatik.com [biomatik.com]

- 11. researchgate.net [researchgate.net]

- 12. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 17. total-synthesis.com [total-synthesis.com]

- 18. Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0 [sigmaaldrich.com]

Boc-D-Dap(Fmoc)-OH stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Boc-D-Dap(Fmoc)-OH

Introduction

N-α-tert-butyloxycarbonyl-N-β-fluorenylmethyloxycarbonyl-D-2,3-diaminopropionic acid, commonly abbreviated as this compound, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its unique architecture, featuring two orthogonal protecting groups on distinct amino functionalities, provides synthetic chemists with the flexibility to create complex peptide structures, including branched peptides and side-chain modifications. The Boc group on the α-amine is acid-labile, while the Fmoc group protecting the β-amine is base-labile. This elegant orthogonality is fundamental to its utility, but it also defines its chemical vulnerabilities.

The success of a synthesis utilizing this compound is inextricably linked to the purity and integrity of the starting material. Degradation due to improper storage or handling can lead to failed couplings, the formation of deletion sequences, and the generation of intractable impurities, ultimately compromising research timelines and resource allocation. This guide provides a comprehensive overview of the chemical principles governing the stability of this compound and offers field-proven protocols for its optimal storage and handling.

Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical properties, which are essential for its correct identification and handling in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 131570-56-4 | [1] |

| Molecular Formula | C₂₃H₂₆N₂O₆ | [1][2] |

| Molecular Weight | 426.46 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [4] |

| Typical Purity | ≥97.0% (HPLC) | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)NC(O)=O | [3] |

Core Concepts in Stability: The Chemistry of Orthogonal Protection

The stability profile of this compound is entirely dictated by the chemical nature of its two protecting groups. Understanding their distinct cleavage mechanisms is critical to appreciating the compound's handling requirements.

The Boc (tert-butyloxycarbonyl) Group

The Boc group is a quintessential acid-labile protecting group.[5] Its role is to shield the α-amino group during the coupling of the side-chain or other synthetic transformations.

-

Cleavage Mechanism: The deprotection is an acid-catalyzed elimination reaction. It is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutylene and releases carbon dioxide.[7]

-

Stability: The Boc group is exceptionally stable in basic and nucleophilic conditions, which allows for the selective removal of the Fmoc group without affecting the α-amine protection.[8]

The Fmoc (9-fluorenylmethyloxycarbonyl) Group

The Fmoc group is the archetypal base-labile protecting group, used here to protect the β-amino side chain.[9]

-

Cleavage Mechanism: The Fmoc group is removed via a β-elimination mechanism initiated by a base, most commonly a secondary amine like piperidine.[10] The base abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the elimination of dibenzofulvene and carbon dioxide, liberating the free amine.[10]

-

Stability: This group is stable under the acidic conditions used to remove Boc groups, forming the basis of the orthogonal strategy.[10] However, it is sensitive not only to amines but also to elevated temperatures. Studies have shown that thermal cleavage can occur at temperatures around 120°C even without a base present.[11][12]

The Principle of Orthogonality

The strategic combination of an acid-labile Boc group and a base-labile Fmoc group on the same molecule is what makes this compound so valuable. This "orthogonality" allows for the selective deprotection of one amino group while the other remains fully protected, enabling precise, site-specific modifications.

Caption: Orthogonal deprotection of this compound.

Key Factors Influencing Stability

Several environmental factors can compromise the integrity of this compound during storage. Controlling these variables is paramount.

-

Temperature: While many protected amino acids are stable at room temperature for short periods, elevated temperatures pose a significant risk. The Fmoc group, in particular, can undergo thermal degradation.[12] Long-term storage at low temperatures drastically reduces the rate of all potential degradation pathways.

-

Moisture: Lyophilized amino acid derivatives are often hygroscopic.[13] Absorption of atmospheric moisture can lead to hydrolysis of the protecting groups or facilitate other degradation reactions. This is why it is critical to prevent condensation by allowing the container to warm to room temperature before opening.[14][15]

-

Chemical Environment (pH): The compound is inherently sensitive to both acids and bases. Storage in proximity to volatile acidic (e.g., HCl, TFA) or basic (e.g., ammonia, amines) reagents must be strictly avoided, as vapors can be sufficient to initiate degradation of the solid material over time.

-

Light and Oxygen: Although less critical than temperature and moisture, prolonged exposure to light and atmospheric oxygen should be minimized. For amino acids containing particularly sensitive residues (like Trp, Met, Cys), storage under an inert gas like argon or nitrogen is recommended to prevent oxidation.[16][17]

Recommended Storage and Handling Protocols

Adherence to rigorous storage and handling procedures is a self-validating system for ensuring the compound's performance.

Storage Conditions Summary

| Condition | Recommendation | Rationale | Reference(s) |

| Long-Term | -20°C in a tightly sealed container, preferably within a desiccator. | Minimizes thermal degradation and hydrolysis for maximum shelf-life. | [2][14][17] |

| Short-Term | 2-8°C in a desiccator. | Suitable for material in active use over days or weeks. | [3] |

| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen) where possible. | Prevents slow oxidation and degradation from atmospheric moisture. | [12] |

| Light Exposure | Store in an amber vial or in the dark. | Protects against potential photodegradation. | [16] |

Protocol for Handling and Dispensing

This protocol is designed to prevent the two most common sources of degradation: moisture contamination and temperature cycling.

Caption: Workflow for handling hygroscopic reagents.

Step-by-Step Methodology:

-

Removal from Storage: Transfer the sealed container of this compound from the freezer (-20°C) to a desiccator at room temperature.

-

Equilibration: Allow the container to warm to ambient temperature for at least 30-60 minutes. Causality: This step is critical to prevent atmospheric moisture from condensing on the cold, hygroscopic powder when the vial is opened, which would introduce water and accelerate degradation.[13][15]

-

Dispensing: Once equilibrated, open the container and rapidly weigh the desired amount of material in a low-humidity environment if possible. Minimize the time the container is open.

-

Resealing: Before resealing, if possible, flush the headspace of the container with a dry, inert gas such as argon or nitrogen.

-

Final Sealing: Tightly seal the container cap. For extra protection, wrap the cap junction with parafilm.

-

Return to Storage: Return the container to the appropriate storage condition (2-8°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles.[14]

Experimental Protocol: HPLC-Based Stability Assessment

To empirically validate the quality of an aged lot or to establish in-house stability, a forced degradation study using High-Performance Liquid Chromatography (HPLC) is the authoritative method.

Objective: To quantify the purity of this compound over time under defined stress conditions.

Materials:

-

This compound (test sample and a reference standard stored at -80°C)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic Acid (TFA)

-

HPLC system with a UV detector (monitoring at 265 nm for the Fmoc group)

-

C18 reverse-phase column

-

Temperature/humidity controlled chamber

Methodology:

Caption: Workflow for an HPLC-based stability study.

Step-by-Step Protocol:

-

Initial Analysis (T=0): a. Prepare a stock solution of the reference standard and the test sample in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile/Water). b. Analyze both solutions by HPLC to determine the initial purity. A typical gradient might be 10-90% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 20 minutes. c. Record the peak area percentage of the main peak. This is your baseline.

-

Sample Storage: a. Aliquot approximately 5-10 mg of the solid test sample into several vials for each storage condition. b. Place the vials in designated stability chambers under various stress conditions.

| Condition | Temperature | Relative Humidity | Purpose |

| Long-Term (Control) | -20°C | Ambient | Recommended storage |

| Refrigerated | 4°C | Ambient | Standard short-term storage |

| Ambient | 25°C | 60% RH | Simulates benchtop storage |

| Accelerated | 40°C | 75% RH | Stresses the compound to predict degradation |

-

Time-Point Analysis: a. At predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one vial from each stress condition. b. Allow the vial to equilibrate to room temperature. c. Prepare a solution exactly as done in the initial analysis. d. Analyze by HPLC using the same method. e. Data Interpretation: Compare the peak area percentage of the this compound peak to the T=0 value. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Conclusion

The chemical integrity of this compound is a non-negotiable prerequisite for its successful application in peptide synthesis. Its stability is governed by the orthogonal nature of its acid-labile Boc and base-labile Fmoc protecting groups. By implementing a scientifically grounded storage and handling strategy centered on the stringent control of temperature and moisture, researchers can ensure the compound's long-term viability and performance. The protocols outlined in this guide provide a robust framework for preserving the quality of this critical reagent, thereby safeguarding the integrity of the entire synthetic workflow.

References

- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.

- National Center for Biotechnology Information. (n.d.). Boc-Dap-OH. PubChem Compound Database.

- Wipf, P., & Kunz, H. (2006). Thermal Cleavage of the Fmoc Protection Group. CHIMIA, 60(5), 305-308.

- Peptides.co. (2024). Best Practices for Storing Peptides: Maximizing Stability and Potency.

- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.

- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.

- Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- LifeTein. (n.d.). Peptide Handling Guide; Tips on Storage of Synthetic Peptides.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

Sources

- 1. scbt.com [scbt.com]

- 2. apexbt.com [apexbt.com]

- 3. Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. chempep.com [chempep.com]

- 11. chimia.ch [chimia.ch]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bachem.com [bachem.com]

- 14. peptide.com [peptide.com]

- 15. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]

- 16. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]

- 17. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

An In-Depth Technical Guide to Boc-D-Dap(Fmoc)-OH: Mechanism of Action in Peptide Modification

Abstract

In the landscape of advanced peptide synthesis and drug development, the strategic incorporation of non-proteinogenic amino acids and the precise control of reactive functional groups are paramount. N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid, or Boc-D-Dap(Fmoc)-OH, stands out as a uniquely versatile building block. Its dual-protection scheme offers an elegant solution for creating complex peptide architectures, such as branched peptides, cyclic peptides, and peptides conjugated to various moieties. This guide provides an in-depth exploration of the core principles governing the use of this compound, its mechanism of action in peptide modification, and field-proven protocols for its successful application. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Orthogonal Protection

The synthesis of peptides with tailored properties often necessitates the introduction of functionalities beyond the canonical 20 amino acids. Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that presents a primary amine on its side chain, offering a versatile handle for a myriad of chemical modifications.[1][2] The D-configuration of the stereocenter in this compound is particularly significant, as the incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, a critical attribute for therapeutic peptides.[3]

The core utility of this compound lies in its orthogonal protection strategy.[4] The α-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, while the β-amino group of the side chain is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[5] This orthogonality is the cornerstone of its mechanism, allowing for the selective deprotection of one amine in the presence of the other, thereby enabling site-specific modifications with high precision.[][7]

The Molecular Architecture of this compound

To fully appreciate the synthetic utility of this compound, it is essential to understand the distinct roles of its constituent parts:

-

D-Diaminopropionic Acid (D-Dap) Core: This non-canonical amino acid provides the foundational scaffold. The D-stereoisomer is crucial for conferring proteolytic resistance to the resulting peptide.[3] The β-amino group serves as the primary point for side-chain modifications.[1]

-

tert-Butyloxycarbonyl (Boc) Group: Protecting the α-amino group, the Boc group is stable under basic and nucleophilic conditions but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[4][8] This allows for its removal during the standard elongation cycles of Boc-based solid-phase peptide synthesis (SPPS).[5]

-

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: This group safeguards the β-amino group of the side chain. The Fmoc group is stable to acidic conditions but is cleaved by secondary amines, most commonly piperidine.[8] This base-lability is the key to the orthogonal nature of this building block.[7]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.46 g/mol [9] |

| Appearance | White to off-white solid[2] |

| Chirality | D-configuration |

The Mechanism of Orthogonal Deprotection and Site-Specific Modification

The power of this compound is realized through the sequential and selective removal of its two protecting groups. This allows for two distinct avenues of peptide modification: backbone elongation and side-chain functionalization.

α-Amine Deprotection for Peptide Chain Elongation (Boc Removal)